molecular formula C16H10O7 B098562 Laccaic acid D CAS No. 18499-84-8

Laccaic acid D

Cat. No. B098562
CAS RN: 18499-84-8
M. Wt: 314.25 g/mol
InChI Key: DDTNCHWMNZLWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laccaic acid D is a natural product that has been extensively studied for its potential therapeutic applications. It is a polyphenolic compound that is found in the resin of the lac insect, which is commonly used in traditional Chinese medicine. The chemical structure of laccaic acid D is unique, and it has been shown to possess a variety of pharmacological properties.

Scientific Research Applications

DNA Methyltransferase 1 Inhibition

Laccaic Acid A, closely related to Laccaic Acid D, has been identified as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (Dnmt1). This finding is significant as Dnmt1 plays a crucial role in the maintenance of DNA methylation in proliferating cells and is considered an important target in cancer drug research. The inhibition of Dnmt1 can potentially reveal and block specific carcinogenesis pathways, making it a promising area of study in breast cancer treatment (Fagan et al., 2013).

Nonlinear Optical Properties

Laccaic acid dye, which includes Laccaic Acid D, has shown potential in the field of nonlinear optics. Research demonstrates that this natural dye exhibits strong two-photon absorption and nonlinear refractive index properties. These findings suggest its applicability in the development of third-order nonlinear optical devices (Zongo et al., 2015).

Antioxidant Activities

Investigations into the antioxidant activities of laccaic acids, including Laccaic Acid D, have shown promising results. The study utilized DPPH assay, reducing power, and thiocyanate method to measure the antioxidant properties, revealing that laccaic acids exhibit significant antioxidant activity. This discovery opens avenues for its potential application in food science and health-related fields (Jimtaisong et al., 2013).

Antiproliferative Activity Against Cancer Cell Lines

Laccaic Acid D has been evaluated for its antiproliferative activity against cancer cell lines. Studies have shown that Laccaic Acid D, isolated from fractions of lac dye, exhibits promising inhibitory action on certain cancer cell lines, suggesting its potential as a novel compound in cancer therapy (Dagur & Ghosh, 2022).

Combination Therapy in Colorectal Cancer

Research has explored the synergistic antitumor activity of Laccaic Acid combined with Phenethyl isothiocyanate in colorectal cancer. The study indicates that the combination of these compounds can significantly inhibit colorectal cancer progression through dual inhibition of DNA methyltransferase-1 and Histone deacetylase-1, suggesting a new avenue for colorectal cancer treatment (Gupta, Bhatt & Momin, 2019).

properties

CAS RN

18499-84-8

Molecular Formula

C16H10O7

Molecular Weight

314.25 g/mol

IUPAC Name

3,6,8-trihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C16H10O7/c1-5-11-8(4-10(19)12(5)16(22)23)14(20)7-2-6(17)3-9(18)13(7)15(11)21/h2-4,17-19H,1H3,(H,22,23)

InChI Key

DDTNCHWMNZLWKO-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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